Methyl 4-oxo-5,6-dihydrothieno[2,3-b]thiopyran-6-carboxylate
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Overview
Description
Methyl 4-oxo-5,6-dihydrothieno[2,3-b]thiopyran-6-carboxylate is a heterocyclic compound that belongs to the thienopyran family. This compound is characterized by its unique structure, which includes a thieno ring fused with a pyran ring. It has garnered interest in various fields due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-5,6-dihydrothieno[2,3-b]thiopyran-6-carboxylate typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a three-carbon unit reacts with another three-carbon unit to form the six-membered thienopyran ring . Another approach is the [4+2] cyclization, which involves a four-carbon unit reacting with a two-carbon unit . These reactions often require specific catalysts and controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-5,6-dihydrothieno[2,3-b]thiopyran-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the thienopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thienopyran derivatives.
Scientific Research Applications
Methyl 4-oxo-5,6-dihydrothieno[2,3-b]thiopyran-6-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-oxo-5,6-dihydrothieno[2,3-b]thiopyran-6-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme crucial for bacterial growth . By binding to the active site of TrmD, the compound disrupts the enzyme’s function, leading to the inhibition of bacterial protein synthesis and growth .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
- 6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide
- (S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one
Uniqueness
Methyl 4-oxo-5,6-dihydrothieno[2,3-b]thiopyran-6-carboxylate stands out due to its unique thienopyran structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as an antimicrobial agent make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C9H8O3S2 |
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Molecular Weight |
228.3 g/mol |
IUPAC Name |
methyl 4-oxo-5,6-dihydrothieno[2,3-b]thiopyran-6-carboxylate |
InChI |
InChI=1S/C9H8O3S2/c1-12-8(11)7-4-6(10)5-2-3-13-9(5)14-7/h2-3,7H,4H2,1H3 |
InChI Key |
JZJRLMOJJORPIX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(=O)C2=C(S1)SC=C2 |
Origin of Product |
United States |
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